molecular formula C29H26N4O3 B11574853 (2E)-2-cyano-N-(4-methylphenyl)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide

(2E)-2-cyano-N-(4-methylphenyl)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide

Cat. No.: B11574853
M. Wt: 478.5 g/mol
InChI Key: SUOJTDJVFWFQJL-LTGZKZEYSA-N
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Description

(2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the phenoxy group, and the addition of the cyano group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The phenoxy and cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological mechanisms and developing new biochemical assays.

Medicine

In medicinal chemistry, (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE can be compared with other pyrido[1,2-a]pyrimidine derivatives and phenoxy-substituted compounds.
  • Similar compounds include those with variations in the substituents on the pyrido[1,2-a]pyrimidine core or the phenoxy group.

Uniqueness

The uniqueness of (2E)-2-CYANO-3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-N-(4-METHYLPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C29H26N4O3/c1-18(2)23-13-10-20(4)15-25(23)36-28-24(29(35)33-14-6-5-7-26(33)32-28)16-21(17-30)27(34)31-22-11-8-19(3)9-12-22/h5-16,18H,1-4H3,(H,31,34)/b21-16+

InChI Key

SUOJTDJVFWFQJL-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=C(C=CC(=C4)C)C(C)C)C#N

Origin of Product

United States

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